molecular formula C25H23NO4 B134858 DL-N-FMOC-2'-METHYLPHENYLALANINE CAS No. 135944-06-8

DL-N-FMOC-2'-METHYLPHENYLALANINE

Cat. No.: B134858
CAS No.: 135944-06-8
M. Wt: 401.5 g/mol
InChI Key: GYFMRMRGTNDDAT-UHFFFAOYSA-N
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Description

DL-N-FMOC-2'-METHYLPHENYLALANINE is a complex organic compound known for its unique structure and diverse applications in scientific research. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for amines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DL-N-FMOC-2'-METHYLPHENYLALANINE typically involves multiple steps, starting with the protection of the amine group using the Fmoc group. This is followed by the introduction of the 2-methylphenyl group through a series of reactions, including alkylation and acylation. The final product is obtained after purification through techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve automated synthesis using peptide synthesizers. These machines can efficiently carry out the multiple steps required for the synthesis, ensuring high yield and purity. The reaction conditions are carefully controlled to optimize the production process, including temperature, pH, and solvent choice.

Chemical Reactions Analysis

Types of Reactions

DL-N-FMOC-2'-METHYLPHENYLALANINE undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups present in the compound.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce new functional groups, leading to a variety of derivatives.

Scientific Research Applications

DL-N-FMOC-2'-METHYLPHENYLALANINE has numerous applications in scientific research:

    Chemistry: It is used in the synthesis of peptides and other complex molecules.

    Biology: It serves as a building block for studying protein interactions and functions.

    Medicine: It is involved in the development of pharmaceuticals, particularly in drug design and discovery.

    Industry: It is used in the production of various chemical products, including polymers and specialty chemicals.

Mechanism of Action

The mechanism of action of DL-N-FMOC-2'-METHYLPHENYLALANINE involves its interaction with specific molecular targets. The Fmoc group protects the amine group during synthesis, preventing unwanted reactions. Once the desired product is synthesized, the Fmoc group can be removed under mild conditions, revealing the free amine group for further reactions. This compound’s unique structure allows it to participate in various biochemical pathways, making it a valuable tool in research.

Comparison with Similar Compounds

Similar Compounds

  • 2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylpropanoic Acid
  • 2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-phenylpropanoic Acid

Uniqueness

DL-N-FMOC-2'-METHYLPHENYLALANINE is unique due to the presence of the 2-methylphenyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-methylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO4/c1-16-8-2-3-9-17(16)14-23(24(27)28)26-25(29)30-15-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h2-13,22-23H,14-15H2,1H3,(H,26,29)(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYFMRMRGTNDDAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135944-06-8
Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methylphenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=135944-06-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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